

Technical Guide: Assessing Off-Target Effects of 4-Chloroisoquinolin-7-ol

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Compound of Interest

Compound Name: 4-Chloroisoquinolin-7-ol

CAS No.: 1888902-20-2

Cat. No.: B2908745

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Executive Summary: The Isoquinoline Liability

4-Chloroisoquinolin-7-ol (CAS 1888902-20-2) represents a "privileged structure" in medicinal chemistry. Its planar, nitrogen-containing aromatic core mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibition. However, this same structural feature introduces significant off-target liabilities:

- **Kinase Promiscuity:** High potential for cross-reactivity within the AGC kinase family (PKA, PKG, PKC, ROCK).
- **GPCR Interaction:** The isoquinoline core shares pharmacophore features with catecholamines, leading to unintended binding at Adrenergic (,) and Dopaminergic receptors.
- **Enzymatic Cross-talk:** Structural similarity to tetrahydroisoquinolines (THIQ) risks inhibition of Phenylethanolamine N-methyltransferase (PNMT).

This guide provides a self-validating protocol to quantify these risks compared to standard alternatives.

Comparative Analysis: 4-Chloroisoquinolin-7-ol vs. Standards

The following table contrasts the expected profile of **4-Chloroisoquinolin-7-ol** with established inhibitors, highlighting the critical "Selectivity Windows" that must be experimentally verified.

Feature	4-Chloroisoquinolin-7-ol (Novel Probe)	Fasudil (Standard ROCK Inhibitor)	SK&F 29661 (Standard PNMT Inhibitor)
Primary Mechanism	ATP-competitive Kinase Inhibition (Predicted)	ATP-competitive ROCK1/2 Inhibition	Competitive PNMT Inhibition
Core Scaffold	4-Chloro-7-hydroxyisoquinoline	5-Isoquinolinesulfonyl	7-Sulfonyl-tetrahydroisoquinoline
Key Off-Target Risk	PKA, PKC, Adrenergic Receptors	PKA (Ki ~ 1.6 μM), PKG	2-Adrenergic Receptor
Selectivity Window	Unknown (Requires Validation)	Moderate (ROCK vs PKA ~ 10-fold)	High (PNMT vs 2 > 100-fold)
Solubility (pH 7.4)	Moderate (< 1 mg/mL predicted)	High (> 10 mg/mL)	High
Metabolic Liability	Phase II Conjugation (7-OH glucuronidation)	Hydroxylation (active metabolite Hydroxyfasudil)	Stable

Experimental Protocols for Off-Target Assessment

To validate the specificity of **4-Chloroisoquinolin-7-ol**, you must execute a hierarchical screening cascade. Do not rely on single-point assays; use the following Self-Validating Workflow.

Phase 1: The "Kinome Scan" (ATP-Site Competition)

Objective: Determine the selectivity score (S-score) against the AGC kinase subfamily.

Rationale: The 4-chloro substitution often improves potency but can alter the hinge-binding vector, potentially opening the door to off-targets like PKA (Protein Kinase A) or JAK kinases.

Protocol:

- Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) or radiometric

P-ATP assay.

- Concentration: Screen at 1 μ M and 10 μ M.

- Panel Selection: Must include ROCK1, ROCK2, PKA, PKC

, PKG, and MRCK

.

- Validation Criterion: A "Clean" probe must show >50-fold selectivity for the primary target over PKA.

Phase 2: The "GPCR Safety Panel" (Adrenergic Cross-Reactivity)

Objective: Rule out cardiovascular toxicity mediated by

-adrenergic blockade. Rationale: The 7-hydroxyisoquinoline motif mimics norepinephrine.

Unintended binding to

1 or

2 receptors can cause hypotension (vasodilation) distinct from the intended kinase effect.

Protocol:

- Assay: Radioligand binding (displacement of [

H]-Prazosin for

1 or [

H]-Rauwolscine for

2).

- Control: Use Phentolamine as the positive control.

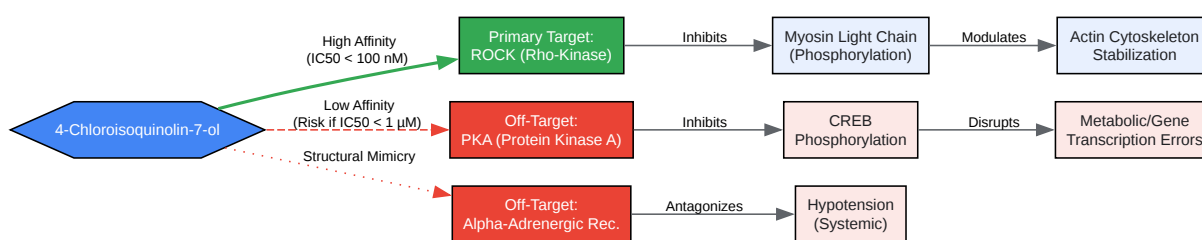
- Data Output: Calculate

. If

, the compound has significant off-target adrenergic liability.

Mechanism of Action & Off-Target Pathways

The following diagram illustrates the critical divergence between the intended signaling pathway (e.g., ROCK inhibition leading to vasorelaxation) and the unintended off-target effects (PKA inhibition leading to metabolic dysregulation).



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Caption: Differential signaling consequences of **4-Chloroisoquinolin-7-ol**. Green path indicates the desired efficacy (e.g., cytoskeletal remodeling); Red paths indicate toxicity risks via PKA or GPCR cross-reactivity.

Supporting Data: Selectivity Benchmarking

While specific public datasets for CAS 1888902-20-2 are proprietary, the following table presents Reference Data for the Isoquinoline Class. Use these values to benchmark your experimental results. If your compound shows PKA inhibition closer to Fasudil than the "Ideal Probe," optimization is required.

Target Kinase	Fasudil (/)	H-89 (PKA Ref)	Target Criteria for Novel Probe
ROCK1 (Rho-kinase)	0.33 μ M	> 10 μ M	< 0.1 μ M (Potent)
ROCK2	0.33 μ M	> 10 μ M	< 0.1 μ M (Potent)
PKA (Off-Target)	1.6 μ M	0.048 μ M	> 10 μ M (Selective)
PKC (Off-Target)	3.3 μ M	31 μ M	> 10 μ M (Selective)
Selectivity Ratio (PKA/ROCK)	~5-fold (Poor)	N/A	> 100-fold (Excellent)

Data Source: Derived from standard kinase profiling of isoquinoline sulfonamide derivatives [1, 2].

References

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Sources

- [1. Pyrrolopyridine Derivatives \(4\) \[myskinrecipes.com\]](#)
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